2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid is a complex organic compound classified under pyrrolopyrazine derivatives. Its chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrrole and pyrazine moiety, contributing to its distinct chemical properties and potential applications in pharmaceuticals.
The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid typically involves multiple synthetic steps:
The molecular structure of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid can be analyzed based on its components:
The unique arrangement of atoms and functional groups within this compound is crucial for its potential biological activity and reactivity in various chemical reactions.
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid can participate in several chemical reactions:
The mechanism of action for 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid involves its interaction with specific biological targets:
The scientific applications of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid are diverse:
The core structure of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid belongs to the bicyclic pyrrolopyrazine-dione family, characterized by a fused pyrrole and pyrazine ring system with two carbonyl groups at positions 5 and 7. This compound features a propanoic acid side chain attached to the nitrogen at position 6 of the pyrrolopyrazine core. The systematic name follows IUPAC guidelines where "pyrrolo[3,4-b]pyrazine" denotes the fusion between pyrrole's 3,4-bonds and pyrazine's b-face. The "5,7-dihydro-6H" descriptor indicates hydrogenation states, while "5,7-dioxo" specifies the carbonyl functionalities. The chiral center at the α-carbon of the propanoic acid moiety (often designated as (S)-enantiomer in related compounds) is critical for biological interactions [6] [9]. Alternative naming conventions include:
Table 1: Nomenclature and Identifiers of Key Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | 126310-27-8 | C₉H₇N₃O₄ | 221.17 g/mol |
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid | 126310-28-9 | C₉H₇N₃O₄ | 221.17 g/mol |
6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid | 1351393-93-5 | C₁₂H₁₃N₃O₄ | 263.25 g/mol |
Pyrrolo[3,4-b]pyrazine-diones serve as privileged scaffolds due to their structural mimicry of purine nucleotides and capacity for diverse non-covalent interactions. The dicarbonyl system enables hydrogen bonding with biological targets, while the electron-deficient pyrazine ring facilitates π-stacking interactions. Derivatives exhibit broad pharmacological profiles:
The synthetic exploration of pyrrolo[3,4-b]pyrazines began in earnest with the 1975 patent (US3862149A), which disclosed methods for preparing 5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine cores through condensation reactions of maleimide derivatives with diamino intermediates [10]. Key milestones include:
Table 2: Evolution of Key Pyrrolo[3,4-b]pyrazine-dione Derivatives
Time Period | Synthetic Advance | Biological Focus | Representative Compound |
---|---|---|---|
1970s | Core synthesis & N-aryl substitution | Sedatives/Anticonvulsants | 6-Aryl-5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazines |
1990s | Carboxylic acid tethering (C2-C3 chains) | Aldose reductase inhibition | 3-{5,7-Dioxopyrrolo[3,4-b]pyrazin-6-yl}propanoic acid |
2000s | Chiral α-methyl carboxylic acids | Metabolic disease targets | (S)-2-(5,7-Dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid |
2010s | Extended aliphatic chains (C6) | GPR119 agonism | 6-(5,7-Dioxo-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid |
The progression from simple N-aryl derivatives to functionally complex carboxylic acid analogs demonstrates the scaffold's versatility in addressing evolving drug discovery challenges, particularly in metabolic and inflammatory diseases [4] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9